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molecular formula C2H4 B1626021 Ethylene-13C1 CAS No. 6145-18-2

Ethylene-13C1

Cat. No. B1626021
M. Wt: 29.046 g/mol
InChI Key: VGGSQFUCUMXWEO-OUBTZVSYSA-N
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Patent
US07087773B2

Procedure details

All liquids except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate (DAB), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation). Between sequential polymerization runs, a wash cycle was conducted in which 850 g of mixed alkanes was added to the reactor and the reactor was heated to 130° C. The reactor was then emptied of the heated solvent immediately before beginning a new polymerization run.
Name
ethylidenenorbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
850 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
ENB
Quantity
16 g
Type
reactant
Reaction Step Four
[Compound]
Name
alkanes
Quantity
640 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1](=C1CC2CC1C=C2)[CH3:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[H][H].C=C.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5,7.8|

Inputs

Step One
Name
ethylidenenorbornene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
alkanes
Quantity
850 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
C=CCCCCCC
Name
ENB
Quantity
16 g
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2
Name
alkanes
Quantity
640 g
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
Step Ten
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst components are handled in a glovebox
ADDITION
Type
ADDITION
Details
containing an atmosphere of argon or nitrogen
ADDITION
Type
ADDITION
Details
1 molar ratio and transferred to a catalyst addition tank
CUSTOM
Type
CUSTOM
Details
The polymerization conditions
ADDITION
Type
ADDITION
Details
added on demand
CUSTOM
Type
CUSTOM
Details
The resulting solution was removed from the reactor
CUSTOM
Type
CUSTOM
Details
quenched with isopropyl alcohol
ADDITION
Type
ADDITION
Details
stabilized by addition of a toluene solution
ADDITION
Type
ADDITION
Details
containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation)
CUSTOM
Type
CUSTOM
Details
Between sequential polymerization
ADDITION
Type
ADDITION
Details
was added to the reactor

Outcomes

Product
Name
Type
Smiles
C=C.C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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